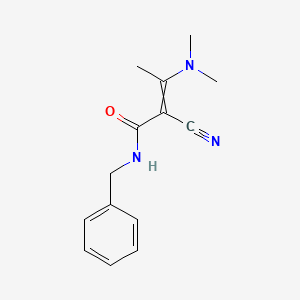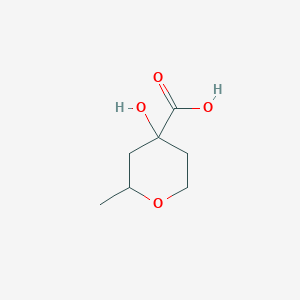
4-Hydroxy-2-methyloxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-methyloxane-4-carboxylic acid is a carboxylic acid derivative with a unique structure that includes a hydroxyl group and a carboxyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyloxane-4-carboxylic acid typically involves the condensation of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by subsequent oxidation
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of primary alcohols or aldehydes. For this compound, a similar approach can be employed, where the starting materials are subjected to oxidation reactions under controlled conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-methyloxane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-methyloxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Hydroxy-2-methyloxane-4-carboxylic acid include other carboxylic acids and hydroxyl-containing oxane derivatives, such as:
- 4-Hydroxy-2-pyrones
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structure, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
90271-26-4 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-hydroxy-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-5-4-7(10,6(8)9)2-3-11-5/h5,10H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
MWIHKGZDJNRTEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCO1)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
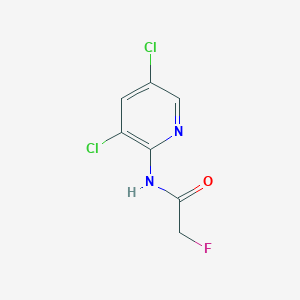
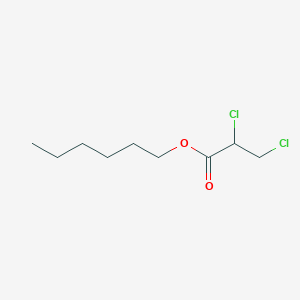

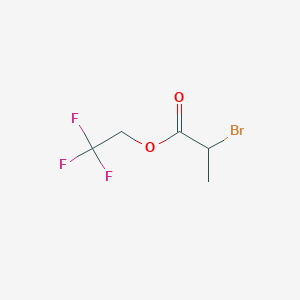
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)
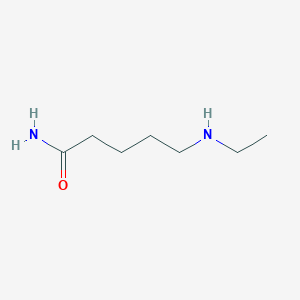
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)


![2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate](/img/structure/B14372712.png)
